molecular formula C8H14O3 B15261186 2-(tert-Butoxy)cyclopropane-1-carboxylic acid

2-(tert-Butoxy)cyclopropane-1-carboxylic acid

Cat. No.: B15261186
M. Wt: 158.19 g/mol
InChI Key: DDPPJEZOTLIJIK-UHFFFAOYSA-N
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Description

2-(tert-Butoxy)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C8H14O3. It is a cyclopropane derivative with a tert-butoxy group attached to the second carbon and a carboxylic acid group attached to the first carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxy)cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane derivatives with tert-butyl alcohol and a suitable catalyst. One common method includes the use of tert-butyl hydroperoxide and a metal catalyst such as titanium isopropoxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxy)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted cyclopropane derivatives.

Scientific Research Applications

2-(tert-Butoxy)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(tert-Butoxy)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, facilitating its binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butoxy)cyclopropane-1-carboxylate: An ester derivative with similar reactivity.

    2-(tert-Butoxy)cyclopropane-1-carboxamide: An amide derivative with different chemical properties.

    2-(tert-Butoxy)cyclopropane-1-carboxyl chloride: An acid chloride derivative used in acylation reactions.

Uniqueness

2-(tert-Butoxy)cyclopropane-1-carboxylic acid is unique due to its combination of a cyclopropane ring and a tert-butoxy group, which imparts distinct chemical and physical properties. Its reactivity and stability make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H14O3/c1-8(2,3)11-6-4-5(6)7(9)10/h5-6H,4H2,1-3H3,(H,9,10)

InChI Key

DDPPJEZOTLIJIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1CC1C(=O)O

Origin of Product

United States

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